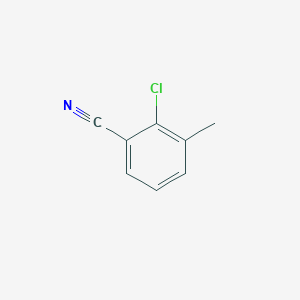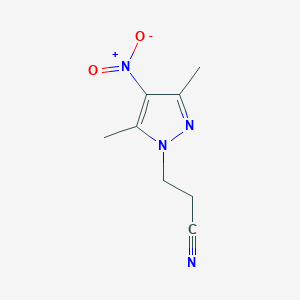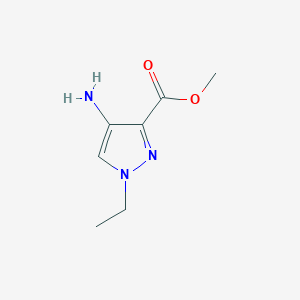
2-氯-3-甲基苯甲腈
描述
2-Chloro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClN . It has a molecular weight of 151.593 Da . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylbenzonitrile consists of a benzene ring with a chlorine atom (—Cl), a cyano group (—C≡N), and a methyl group (—CH3) attached to it . The exact structure can be determined using techniques like mass spectrometry .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-methylbenzonitrile are not detailed in the search results, it’s worth noting that similar compounds can undergo reactions like the Sandmeyer reaction and halogenation .Physical And Chemical Properties Analysis
2-Chloro-3-methylbenzonitrile has a molecular weight of 151.59 g/mol . More detailed physical and chemical properties can be determined using various analytical techniques .科学研究应用
1. Spectroscopic Characterization and Molecular Structure Analysis
- Application Summary: 2-Chloro-3-methylbenzonitrile is used in the study of molecular structures through spectroscopic characterization. This involves using spectroscopic techniques to analyze the vibrational modes of the compound .
- Methods of Application: The study involves the use of Density Functional Theory (DFT) to study the molecular structure of the compound. The calculated wavenumbers are supported by the experimental analysis of the vibrational modes of 2-Chloro-3-methylbenzonitrile. Complete assignments have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .
- Results or Outcomes: Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied. The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .
2. Material-specific Binding Peptides
- Application Summary: Material-specific binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant health, biocatalysis, medicine, and microplastic quantification . 2-Chloro-3-methylbenzonitrile could potentially be used in the design of these MBPs.
- Methods of Application: The design of material-specific MBPs involves protein engineering methodologies and computational and analytical methodologies .
- Results or Outcomes: The use of MBPs in material science applications has the potential to empower sustainable innovations in various fields such as agriculture, medicine, and environmental monitoring .
3. Synthesis of Derivatives
- Application Summary: 2-Chloro-3-methylbenzonitrile is used as a starting material for the synthesis of its derivatives .
- Methods of Application: The synthesis involves various organic reactions such as the Sandmeyer reaction, where it is converted to various functional groups using diazonium salts and other reagents .
- Results or Outcomes: The synthesis results in the formation of derivatives of 2-Chloro-3-methylbenzonitrile, which can have different properties and potential applications .
4. Synthesis of Salicylic Acid Derivative
- Application Summary: A novel salicylic acid derivative called 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). This compound is known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
- Methods of Application: The synthesis of this compound involves complex chemical reactions .
- Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
5. Synthesis of 2-Arylbenzothiazoles
- Application Summary: 2-Chloro-3-methylbenzonitrile can be used in the synthesis of 2-arylbenzothiazoles, which are biologically potent molecules with numerous applications .
- Methods of Application: The synthesis involves various organic reactions to form the 2-arylbenzothiazole scaffold .
- Results or Outcomes: The resulting 2-arylbenzothiazoles have been used to treat various conditions and have shown anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, anti-malarial, hypoglycemic, anti-inflammatory activities, and more .
6. Enhanced Two-Photon Absorption
- Application Summary: 2-Chloro-3-methylbenzonitrile can be used in the study of two-photon absorption, a quantum mechanical process where two photons are absorbed to excite a molecule from one state to a higher energy state .
- Methods of Application: The study involves spectroscopic techniques and quantum mechanical calculations .
- Results or Outcomes: The results showed more efficient intramolecular charge transfer and enhanced two-photon absorption cross sections when the benzonitrile substitution is at position 3 of the central pyrrole .
属性
IUPAC Name |
2-chloro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHUDDGPJRWBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561303 | |
| Record name | 2-Chloro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylbenzonitrile | |
CAS RN |
15013-71-5 | |
| Record name | 2-Chloro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















